4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester
Overview
Description
4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester is an organic compound with a complex structure that includes an acetylamino group, an ethoxy group, and a nitro group attached to a benzoate core
Scientific Research Applications
4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which are key in the formation of carbon–carbon bonds .
Result of Action
Similar compounds have been used in the formation of carbon–carbon bonds via suzuki–miyaura coupling reactions .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester typically involves multiple steps. One common method starts with the nitration of a suitable benzoate precursor to introduce the nitro group. This is followed by acetylation to add the acetylamino group and ethoxylation to introduce the ethoxy group. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acetylation, and ethyl iodide for ethoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods would be tailored to industrial requirements.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium ethoxide or other alkoxides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various alkoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-2-methoxybenzoate
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Uniqueness
4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an ethoxy group and a nitro group distinguishes it from similar compounds, potentially offering unique properties and applications.
Properties
IUPAC Name |
methyl 4-acetamido-2-ethoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-4-20-11-6-9(13-7(2)15)10(14(17)18)5-8(11)12(16)19-3/h5-6H,4H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCSXMZHXLGCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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